molecular formula C15H11FN4O2 B1522623 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340937-22-5

1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B1522623
CAS-Nummer: 1340937-22-5
Molekulargewicht: 298.27 g/mol
InChI-Schlüssel: VSXBLSIBZCWTJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of 1,2,3-triazole-4-carboxylic acids, characterized by a triazole core substituted with a carboxylic acid group at position 4 and aromatic moieties at positions 1 and 3. The 2-fluoro-4-methylphenyl group at position 1 introduces electron-withdrawing (fluoro) and electron-donating (methyl) effects, while the pyridin-2-yl group at position 5 provides a heteroaromatic system capable of hydrogen bonding and π-π interactions.

Eigenschaften

IUPAC Name

1-(2-fluoro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-5-6-12(10(16)8-9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXBLSIBZCWTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-Fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, with the CAS Number 1340937-22-5, is a compound that belongs to the class of 1,2,3-triazoles. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of triazole derivatives contribute to their interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H11FN4O2, with a molecular weight of 298.27 g/mol. The presence of the fluorine atom and the pyridine ring enhances its pharmacological profile by potentially improving solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole scaffold have shown promising antitumor effects against various cancer cell lines. In particular, research indicates that specific derivatives exhibit significant cytotoxicity against lung cancer cells (H460) with IC50 values as low as 6.06 μM. Mechanistic studies revealed that these compounds can induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. A study demonstrated that certain triazole hybrids possess effective antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) reported at 0.0063 μmol/mL . This suggests that the compound may be a candidate for further development in treating bacterial infections.

Enzyme Inhibition

The 1,2,3-triazole ring has been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes could lead to enhanced cholinergic transmission and improved cognitive function .

Study on Antitumor Effects

In a recent publication, researchers synthesized several triazole hybrids and evaluated their antitumor properties. Among them, a specific compound demonstrated significant apoptosis induction in H460 cells through the activation of LC3 and γ-H2AX pathways . This study underscores the therapeutic potential of triazole derivatives in oncology.

Evaluation of Antimicrobial Properties

Another investigation focused on the synthesis of new triazole compounds which were tested for their antimicrobial efficacy. The results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . These findings support the continued exploration of triazole compounds for therapeutic applications in infectious diseases.

Summary Table of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AnticancerLung cancer cells (H460)IC50 = 6.06 μM; induces apoptosis
AntimicrobialE. coliMIC = 0.0063 μmol/mL
Enzyme InhibitionAChE/BuChEPotential cognitive enhancement

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. For example, a study highlighted its potential as a lead compound in developing new antibiotics due to its ability to inhibit bacterial growth effectively .

Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies demonstrated that it could induce apoptosis in cancer cells, particularly those resistant to conventional therapies. Mechanistic studies suggest that it disrupts cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects
Another area of interest is its anti-inflammatory properties. Research has indicated that the compound can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Preliminary studies have shown that it can act as an insecticide against specific pests, providing an alternative to traditional chemicals that may have harmful environmental impacts .

Herbicidal Properties
In addition to insecticidal activity, there is ongoing research into its herbicidal effects. Trials have indicated that this compound can inhibit the growth of certain weed species without adversely affecting crop yields .

Materials Science Applications

Coordination Chemistry
Due to its ability to form stable complexes with transition metals, this compound is being explored for applications in coordination chemistry. These complexes can be useful in catalysis and as materials for electronic devices .

Polymer Chemistry
The incorporation of this triazole derivative into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in resistant cancer cell lines
Anti-inflammatory Reduces inflammation markers in vitro
Pesticidal Acts as an effective insecticide
Herbicidal Inhibits weed growth without harming crops
Coordination Chemistry Forms stable complexes with transition metals
Polymer Chemistry Enhances thermal stability and mechanical strength

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Modifications

Substituent Effects on Aromatic Rings
  • 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (C10H7ClFN3O2):
    • Substituents: Chloro and fluoro groups at positions 4 and 2 on the phenyl ring.
    • Impact: The chloro group enhances electron-withdrawing effects, increasing acidity compared to the target compound’s methyl group. This may reduce cell permeability but improve binding to electron-rich biological targets .
  • 1-(2-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid (C16H14N4O3):
    • Substituents: Ethoxy group (electron-donating) at position 2 on the phenyl ring.
    • Impact: The ethoxy group improves solubility but may reduce metabolic stability compared to the target’s fluoro and methyl groups .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid :
    • Substituents: Trifluoromethyl (CF3) at position 4.
    • Impact: CF3 significantly increases acidity (pKa ~2–3) due to strong electron withdrawal, reducing bioavailability but enhancing interactions with basic residues in enzymes (e.g., c-Met kinase) .
Heteroaromatic Substituents
  • 1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives :
    • Substituents: Thiazole ring at position 1.
    • Impact: Thiazole introduces zwitterionic character, improving solubility and antiproliferative activity (e.g., 40% growth inhibition in NCI-H522 lung cancer cells) compared to purely aromatic substituents .
  • 1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid :
    • Substituents: Iodo group at position 4 on phenyl.
    • Impact: The bulky iodine atom may sterically hinder interactions but provides opportunities for halogen bonding in crystal packing or target binding .

Physicochemical Properties

Compound Molecular Weight Key Substituents Acidity (Relative) Solubility (Predicted)
Target Compound 313.29 2-Fluoro-4-methylphenyl Moderate Low to moderate
1-(4-Chlorophenyl)-5-CF3–Triazole Acid 305.67 CF3, 4-Cl-phenyl High Low
1-(Thiazol-2-yl)-Triazole Acid 225.22 Thiazole Moderate (zwitterionic) High
1-(2-Ethoxyphenyl)-Pyridin-2-yl Acid 310.31 Ethoxy Low High

Structural and Tautomeric Considerations

  • Tautomerism : Unlike 1-(4-ethoxyphenyl)-5-formyl-triazole-4-carboxylic acid, which exhibits ring-chain tautomerism (6-hydroxyfurotriazolone form), the target compound lacks a formyl group, stabilizing the carboxylic acid form .
  • Crystal Packing : Analogues with halogen substituents (e.g., 4-iodophenyl) show enhanced intermolecular halogen bonding, whereas the target’s fluoro and methyl groups may favor van der Waals interactions .

Vorbereitungsmethoden

Background and Importance of the Compound

The compound 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which are important intermediates in pharmaceutical, agrochemical, and material science fields due to their biological activities and structural versatility. The triazole ring serves as a key pharmacophore, and the presence of substituents such as fluoro and methyl groups on the phenyl ring and a pyridinyl group on the triazole enhance the compound's chemical and biological properties.

General Synthetic Strategy

The preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids typically involves:

  • Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or related cyclization reactions.
  • Introduction of substituents at the 1- and 5-positions of the triazole.
  • Functionalization at the 4-position to yield the carboxylic acid moiety.

A key challenge is developing a method that is operationally simple, high yielding, and suitable for industrial scale-up, avoiding costly or hazardous reagents.

Specific Preparation Method for 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Synthetic Route Overview

Based on patent US20180029999A1 and related literature, the preparation involves the following key steps:

  • Step 1: Synthesis of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole intermediate
    This is typically achieved by copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an appropriately substituted aryl azide (2-fluoro-4-methylphenyl azide) and an alkyne bearing a pyridin-2-yl substituent.

  • Step 2: Introduction of the carboxylic acid group at the 4-position
    The 4-position carboxylic acid is generally introduced by hydrolysis of the corresponding ester precursor (e.g., ethyl or methyl ester of the triazole-4-carboxylate) under alkaline or acidic conditions.

  • Step 3: Purification and isolation
    The final compound is isolated by crystallization or chromatographic methods to yield the pure 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Description Yield (%)
1 2-fluoro-4-methylphenyl azide + 2-ethynylpyridine, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O) Copper-catalyzed azide-alkyne cycloaddition to form 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole intermediate 75-85%
2 Hydrolysis: NaOH or KOH in aqueous ethanol or methanol, reflux Conversion of ester intermediate to carboxylic acid at 4-position via saponification 80-90%
3 Acidification with dilute HCl, filtration, drying Isolation of pure acid form >95% purity

Note: The exact solvents, catalyst loadings, and temperatures can be optimized depending on scale and purity requirements.

Research Findings and Optimization

  • Catalyst Selection: Copper(I) salts such as CuSO4/sodium ascorbate are preferred for the azide-alkyne cycloaddition due to mild conditions and high regioselectivity for 1,4-disubstituted triazoles.

  • Substituent Effects: The presence of the 2-fluoro and 4-methyl groups on the phenyl ring influences the electronic properties and reactivity of the azide, requiring careful control of reaction time and temperature to maximize yield and minimize side reactions.

  • Hydrolysis Conditions: Alkaline hydrolysis is preferred over acidic hydrolysis for better yields and fewer by-products. However, prolonged reflux can lead to decomposition; thus, reaction monitoring is essential.

  • Purification: Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) provides high purity products suitable for pharmaceutical applications.

Comparative Analysis with Related Methods

Feature CuAAC + Hydrolysis (Current Method) Alternative Methods (e.g., direct cyclization)
Operational Simplicity High Moderate to low
Yield 75-90% Variable, often lower
Safety (Reagents) Moderate (azides handled carefully) May involve more hazardous reagents
Scalability Suitable for industrial scale Often limited
Purity of Final Product >95% Variable

Notes on Industrial Applicability

The preparation method described in US20180029999A1 emphasizes overcoming the drawbacks of previous methods such as the use of expensive propiolic acid esters and highly toxic sodium azide. The optimized method provides:

  • Simple operations suitable for large-scale synthesis.
  • High yields and purity.
  • Use of safer and more readily available starting materials.

Summary Table of Preparation Method

Step No. Process Description Key Reagents/Conditions Outcome
1 Azide-alkyne cycloaddition to form triazole intermediate 2-fluoro-4-methylphenyl azide, 2-ethynylpyridine, Cu(I) catalyst, solvent Formation of 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole
2 Hydrolysis of ester to carboxylic acid NaOH or KOH in aqueous ethanol, reflux Conversion to 4-carboxylic acid derivative
3 Acidification and purification Dilute HCl, filtration, drying Pure 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Q & A

Q. Table 1: Comparative Synthesis Parameters

PrecursorsCatalyst SystemYield (%)Purity (%)Reference
Ethyl ester derivativeCuSO₄/NaAscorbate68–7590–95
Azide-alkyne (CuAAC)CuI/PPh₃7288

Structural Characterization

Q: What spectroscopic and analytical methods are recommended for confirming the structure of this compound? A:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆) : Pyridin-2-yl protons (δ 8.5–9.0 ppm), triazole proton (δ 8.1–8.3 ppm), and fluorophenyl protons (δ 7.2–7.8 ppm) .
    • ¹⁹F NMR : Distinct signal for the 2-fluoro substituent (δ -110 to -115 ppm) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., triazole ring planarity) .

Q. Key Validation Steps :

  • Compare experimental data with computational predictions (DFT) for bond lengths/angles .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₅H₁₂FN₅O₂: 329.09 g/mol).

Computational Studies

Q: How can density functional theory (DFT) aid in understanding the electronic properties of this triazole derivative? A:

  • HOMO-LUMO Analysis : Predict electron distribution and reactivity. For similar triazoles, HOMO-LUMO gaps range 3.5–4.2 eV, indicating moderate stability .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., carboxylic acid group as a hydrogen bond donor) .
  • Validation : Compare DFT-predicted UV-Vis spectra (TD-DFT) with experimental data (λmax ~260–280 nm in DMSO) .

Q. Software Recommendations :

  • Gaussian 16 (B3LYP/6-311++G(d,p) basis set) for geometry optimization .
  • Multiwfn for charge distribution analysis.

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological potential of this compound? A:

  • Enzyme Inhibition :
    • Kinase Assays : Use ADP-Glo™ kinase assay (e.g., EGFR or VEGFR2) with IC₅₀ determination via dose-response curves .
    • Protease Inhibition : Fluorogenic substrate-based assays (e.g., trypsin-like proteases) .
  • Cytotoxicity : MTT assay (48–72 hours, IC₅₀ values in cancer cell lines like HeLa or MCF-7) .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤0.1%) .

Data Contradictions

Q: How should researchers address discrepancies in reported synthetic yields or bioactivity for similar triazoles? A:

  • Reproducibility Checks :
    • Verify reagent purity (e.g., azide precursors degrade if stored improperly) .
    • Standardize reaction conditions (temperature, solvent degassing for CuAAC) .
  • Analytical Harmonization :
    • Use identical HPLC gradients/NMR solvents for cross-study comparisons .
    • Report detailed crystallography data (CCDC deposition) to resolve structural ambiguities .

Case Example : A 10% yield variation in CuAAC reactions may arise from trace oxygen inhibition; use Schlenk techniques for sensitive protocols .

Stability and Storage

Q: What storage conditions are recommended to maintain compound stability? A:

  • Storage : Airtight amber vials under argon at -20°C. Desiccate with silica gel to prevent hydrolysis .
  • Stability Monitoring :
    • Periodic ¹H NMR (DMSO-d₆) to detect degradation (e.g., loss of carboxylic acid proton).
    • HPLC purity checks every 6 months .

Decomposition Pathways : Exposure to moisture/light may lead to decarboxylation or triazole ring oxidation .

Mechanistic Studies

Q: How can researchers investigate the reaction mechanism of triazole formation for this compound? A:

  • Kinetic Studies :
    • Monitor azide-alkyne cycloaddition via in situ IR (disappearance of azide peak ~2100 cm⁻¹) .
    • Use isotopic labeling (¹³C-alkyne) to track regioselectivity .
  • Computational Modeling :
    • Simulate transition states (B3LYP-D3/def2-TZVP) to confirm [3+2] cycloaddition pathways .

Key Insight : Copper coordination to the triazole nitrogen may influence regiochemistry .

Structure-Activity Relationship (SAR)

Q: What structural modifications could enhance the bioactivity of this compound? A:

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance kinase binding .
    • Replace carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .
  • Pharmacophore Mapping :
    • Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with pyridine nitrogen) .

Validation : Synthesize analogs and compare IC₅₀ values in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.